An In-depth Technical Guide to the Chemical Structure and Properties of Heptanoate
An In-depth Technical Guide to the Chemical Structure and Properties of Heptanoate
Heptanoate, the conjugate base of heptanoic acid, is a medium-chain fatty acid anion of significant interest in metabolic research and clinical applications. Its unique seven-carbon backbone allows for a distinct metabolic pathway compared to even-chain fatty acids, making it a valuable substrate for energy production and anaplerosis, particularly in the context of certain metabolic disorders. This guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with heptanoate.
The Chemical Structure of Heptanoate
Heptanoate is the carboxylate anion formed from the deprotonation of heptanoic acid. It consists of a six-carbon aliphatic tail attached to a carboxylate group.
The structure of heptanoate can be represented in several ways:
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Condensed Formula : CH₃(CH₂)₅COO⁻
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Skeletal Structure : The most common representation in organic chemistry, where carbon atoms are implied at each vertex and the end of each line, and hydrogen atoms attached to carbons are omitted.
Heptanoate is classified as a straight-chain saturated fatty acid anion and a medium-chain fatty acid anion.[1] It is the pharmacologically active metabolite of triheptanoin, a synthetic triglyceride used in the treatment of long-chain fatty acid oxidation disorders (LC-FAODs).[3][4]
Physicochemical and Quantitative Data
The properties of heptanoate are often described in the context of its parent acid, heptanoic acid, or its salts, such as sodium heptanoate. The following table summarizes key quantitative data for these related compounds.
| Property | Heptanoate (ion) | Heptanoic Acid | Sodium Heptanoate | Ethyl Heptanoate |
| CAS Number | 7563-37-3[1][2] | 111-14-8 | 10051-45-3[5] | 106-30-9[6] |
| Molecular Formula | C₇H₁₃O₂⁻[1][2] | C₇H₁₄O₂ | C₇H₁₃NaO₂[7] | C₉H₁₈O₂ |
| Molecular Weight | 129.18 g/mol [1] | 130.18 g/mol | 152.17 g/mol [5] | 158.24 g/mol |
| Monoisotopic Mass | 129.091554653 Da[1] | 130.09938 Da | 152.081324 Da | 158.13068 Da |
| Boiling Point | N/A | 222.6 °C[8] | N/A | 188-189 °C[5] |
| Solubility in water | Soluble | Slightly soluble | Soluble[9] | Insoluble |
Experimental Protocols
Synthesis of Ethyl Heptanoate via Fischer Esterification
Ethyl heptanoate, an ester with a fruity aroma, is commonly synthesized via the Fischer esterification of heptanoic acid with ethanol (B145695), using an acid catalyst.[1] This reversible reaction's equilibrium is driven towards the product by using an excess of the alcohol or by removing the water as it forms.[1]
Materials:
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Heptanoic acid
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Absolute ethanol (3- to 5-fold molar excess)[5]
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Concentrated sulfuric acid (H₂SO₄) or acetyl chloride as a catalyst[1][5]
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Diethyl ether
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5% aqueous sodium bicarbonate (NaHCO₃) solution[1]
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Saturated sodium chloride (brine) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[5]
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Boiling chips
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Round-bottom flask, reflux condenser, separatory funnel, heating mantle[5]
Procedure:
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Reaction Setup : In a dry round-bottom flask, combine heptanoic acid, a 3- to 5-fold molar excess of absolute ethanol, and a few boiling chips.[5]
-
Catalyst Addition : While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid's mass).[5] Alternatively, acetyl chloride can be used, which generates HCl in situ.[1]
-
Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux for 1 to 4 hours.[1][5] The reaction progress can be monitored using thin-layer chromatography (TLC).
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Work-up : After cooling the mixture to room temperature, transfer it to a separatory funnel.[5]
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Extraction and Neutralization : Add diethyl ether to extract the product and wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize the remaining acid catalyst.[1] Vent the funnel frequently to release CO₂ gas.[1] Wash the organic layer with brine to facilitate layer separation.[5]
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Drying : Separate the organic layer and dry it over anhydrous sodium sulfate to remove residual water.[1][5]
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Isolation and Purification : Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to obtain the crude ethyl heptanoate.[1] The product can be further purified by fractional distillation, collecting the fraction that boils at approximately 188-189 °C.[5]
Analysis of Fatty Acids by Gas Chromatography (GC)
Gas chromatography is a standard technique for analyzing the composition of fatty acids in a sample.[9] Fatty acids are typically converted to their more volatile methyl esters (Fatty Acid Methyl Esters, or FAMEs) prior to analysis.[8][9]
Protocol for FAME Preparation (Acid-Catalyzed):
-
Sample Preparation : Dissolve 4-6 mg of the lipid sample in 1 mL of a methanolic boron trifluoride (BF₃) solution or an 8% (w/v) solution of HCl in methanol/water.[8][10]
-
Reaction : Heat the mixture in a sealed vial at 80-100 °C for 20 minutes to 1.5 hours.[8][10]
-
Extraction : After cooling, add deionized water and extract the FAMEs with hexane (B92381).[10]
-
Drying : Collect the upper hexane phase and dry it using anhydrous sodium sulfate.[10]
-
GC Analysis : The resulting hexane solution containing the FAMEs is then injected into the gas chromatograph equipped with a suitable capillary column (e.g., a Carbowax-type phase) and a flame ionization detector (FID).[9][10]
Visualization of Metabolic Pathway
Heptanoate follows a unique metabolic pathway that makes it anaplerotic, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle. After cellular uptake, heptanoate undergoes β-oxidation in the mitochondria.[4] This process, which bypasses the carnitine shuttle required for long-chain fatty acids, yields two molecules of acetyl-CoA and one molecule of propionyl-CoA.[3][4][11] Acetyl-CoA enters the TCA cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, thus replenishing the cycle.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Heptanoate Improves Compensatory Mechanism of Glucose Homeostasis in Mitochondrial Long-Chain Fatty Acid Oxidation Defect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
